Cas no 4344-62-1 (5-(morpholin-4-yl)pentan-1-ol)

5-(morpholin-4-yl)pentan-1-ol 化学的及び物理的性質
名前と識別子
-
- 5-(morpholin-4-yl)pentan-1-ol
- CS-0355292
- 5-morpholinopentan-1-ol
- 5-(Morpholin-4-yl)pentan-1-ol
- DTXSID70582626
- EN300-1636508
- A1-16387
- SCHEMBL1403807
- H28882
- 4344-62-1
-
- インチ: InChI=1S/C9H19NO2/c11-7-3-1-2-4-10-5-8-12-9-6-10/h11H,1-9H2
- InChIKey: QXHSPHQXZGHRFK-UHFFFAOYSA-N
計算された属性
- 精确分子量: 173.141578849Da
- 同位素质量: 173.141578849Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 5
- 複雑さ: 103
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 32.7Ų
5-(morpholin-4-yl)pentan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1636508-5.0g |
5-(morpholin-4-yl)pentan-1-ol |
4344-62-1 | 5g |
$2525.0 | 2023-05-26 | ||
Enamine | EN300-1636508-0.25g |
5-(morpholin-4-yl)pentan-1-ol |
4344-62-1 | 0.25g |
$801.0 | 2023-05-26 | ||
Enamine | EN300-1636508-100mg |
5-(morpholin-4-yl)pentan-1-ol |
4344-62-1 | 100mg |
$364.0 | 2023-09-22 | ||
Enamine | EN300-1636508-1000mg |
5-(morpholin-4-yl)pentan-1-ol |
4344-62-1 | 1000mg |
$414.0 | 2023-09-22 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425962-250mg |
5-Morpholinopentan-1-ol |
4344-62-1 | 98% | 250mg |
¥18738.00 | 2024-05-13 | |
Enamine | EN300-1636508-250mg |
5-(morpholin-4-yl)pentan-1-ol |
4344-62-1 | 250mg |
$381.0 | 2023-09-22 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425962-1g |
5-Morpholinopentan-1-ol |
4344-62-1 | 98% | 1g |
¥23511.00 | 2024-05-13 | |
Enamine | EN300-1636508-10.0g |
5-(morpholin-4-yl)pentan-1-ol |
4344-62-1 | 10g |
$3746.0 | 2023-05-26 | ||
Enamine | EN300-1636508-0.1g |
5-(morpholin-4-yl)pentan-1-ol |
4344-62-1 | 0.1g |
$767.0 | 2023-05-26 | ||
Enamine | EN300-1636508-5000mg |
5-(morpholin-4-yl)pentan-1-ol |
4344-62-1 | 5000mg |
$1199.0 | 2023-09-22 |
5-(morpholin-4-yl)pentan-1-ol 関連文献
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1. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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9. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
5-(morpholin-4-yl)pentan-1-olに関する追加情報
Professional Introduction to 5-(morpholin-4-yl)pentan-1-ol (CAS No. 4344-62-1)
5-(morpholin-4-yl)pentan-1-ol, a compound with the chemical formula C10H21NO2, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 4344-62-1, has garnered attention due to its structural and functional properties, which make it a valuable candidate for various applications in drug development and research.
The molecular structure of 5-(morpholin-4-yl)pentan-1-ol features a pentyl chain linked to a morpholine ring, which is a key feature that contributes to its unique chemical behavior. The morpholine moiety, specifically the nitrogen-containing heterocycle, is known for its ability to enhance the solubility and bioavailability of pharmaceutical compounds. This characteristic is particularly advantageous in the formulation of drugs that require efficient absorption and distribution within the body.
In recent years, there has been a growing interest in the development of novel compounds that incorporate morpholine derivatives due to their potential therapeutic benefits. Research has shown that morpholine-based compounds can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. The presence of the morpholine ring in 5-(morpholin-4-yl)pentan-1-ol suggests that it may possess similar pharmacological effects, making it a promising candidate for further investigation.
The synthesis of 5-(morpholin-4-yl)pentan-1-ol involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the formation of the pentyl chain, followed by the introduction of the morpholine ring through nucleophilic substitution or other coupling reactions. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to improve yield and purity.
One of the most compelling aspects of 5-(morpholin-4-yl)pentan-1-ol is its potential application in the development of new drugs targeting various diseases. For instance, studies have indicated that morpholine derivatives can interact with biological targets such as enzymes and receptors, modulating their activity and potentially treating conditions like cancer, neurodegenerative disorders, and infectious diseases. The specific interactions between 5-(morpholin-4-yl)pentan-1-ol and these targets are being actively investigated in preclinical studies.
The pharmacokinetic properties of 5-(morpholin-4-yl)pentan-1-ol are also of great interest. Due to its molecular structure, it is expected to have good oral bioavailability, allowing for convenient administration routes. Additionally, the compound's stability under various conditions makes it suitable for formulation into different dosage forms, such as tablets and injectables. These attributes are crucial for ensuring that the drug remains effective throughout its shelf life and can be easily integrated into therapeutic regimens.
In conclusion, 5-(morpholin-4-yloctadecanone (CAS No. 43446221)) represents a significant advancement in pharmaceutical chemistry with its unique structural features and potential therapeutic applications. The combination of a pentyl chain and a morpholine ring endows this compound with properties that make it an attractive candidate for drug development. As research continues to uncover new insights into its biological activities and pharmacokinetic behavior, 5-(morpholin(44 yl)pentan(11 ol is poised to play a crucial role in addressing various medical challenges.
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